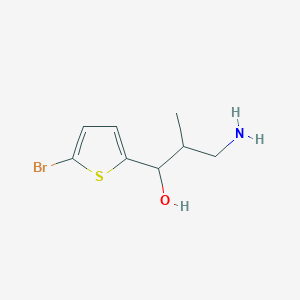
3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol typically involves the bromination of thiophene followed by the introduction of an amino group and a hydroxyl group. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with a suitable amine under controlled conditions to introduce the amino group. The resulting intermediate is then subjected to reduction and hydroxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and advanced catalytic processes can enhance the efficiency and yield of the production. Safety measures and environmental considerations are crucial in the industrial synthesis of such compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with two methyl groups at the 2-position.
5-Bromothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H12BrNOS |
|---|---|
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
Clave InChI |
UKTRNLIZJXLHSV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC=C(S1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

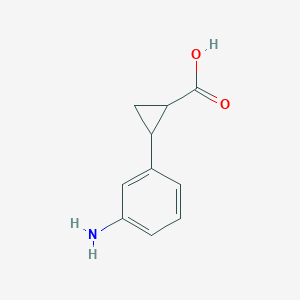
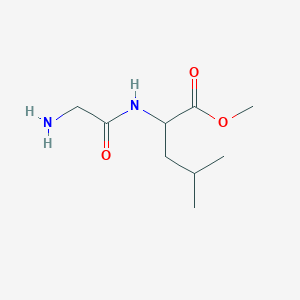
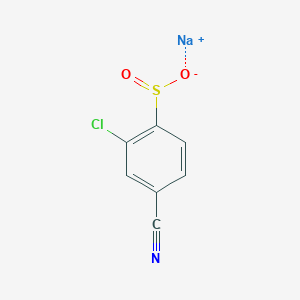

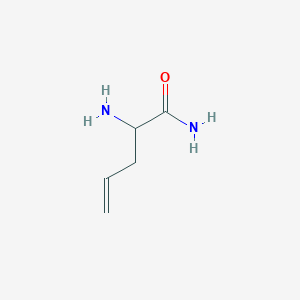
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
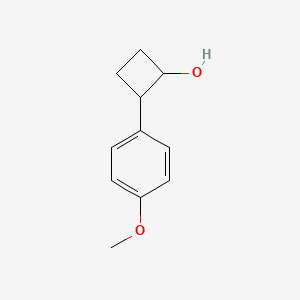
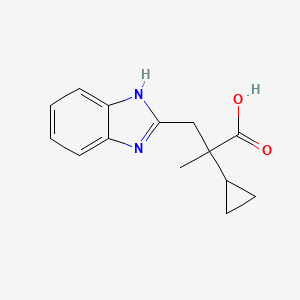
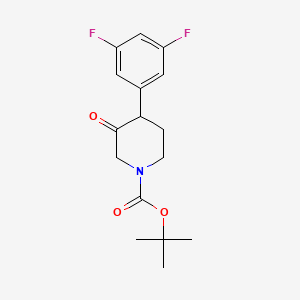
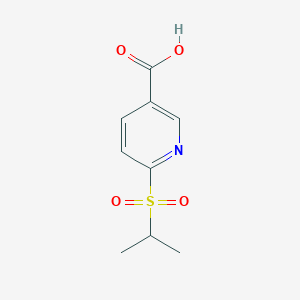
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

